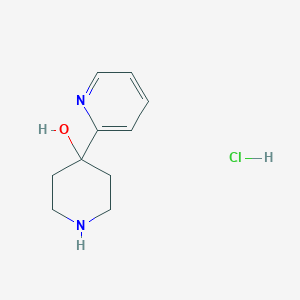

4-(Pyridin-2-yl)piperidin-4-ol hydrochloride

Description

BenchChem offers high-quality 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9;/h1-3,6,11,13H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDQCXRMMHQBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This tertiary alcohol, featuring a piperidine ring substituted with both a hydroxyl group and a pyridin-2-yl moiety at the 4-position, is a valuable heterocyclic building block in medicinal chemistry. Due to a scarcity of publicly available data for the hydrochloride salt, this guide synthesizes information on the free base, 4-(Pyridin-2-yl)piperidin-4-ol, with established principles of organic and medicinal chemistry, and draws reasoned comparisons with closely related analogs. We present a detailed analysis of its structural features, predicted physicochemical properties, a robust protocol for its multi-step synthesis and characterization, and a discussion of its significance as a scaffold in the development of novel therapeutics, particularly for neurological disorders.

Introduction and Molecular Overview

The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals and bioactive natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. The introduction of a hydroxyl group and an aromatic system, such as a pyridine ring, at a geminal position creates a chiral center and introduces key hydrogen bonding and aromatic interaction capabilities.

4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a member of this important class of compounds. The presence of the basic piperidine nitrogen and the pyridine nitrogen allows for the formation of a hydrochloride salt, which typically enhances aqueous solubility and crystallinity, properties that are highly desirable for pharmaceutical development.

Core Structure Analysis:

-

Piperidine Ring: A saturated six-membered heterocycle providing a non-planar, flexible backbone.

-

Tertiary Alcohol (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing solubility and target binding.

-

Pyridin-2-yl Group: An aromatic, electron-deficient ring that can engage in π-stacking, hydrogen bonding (via the nitrogen atom), and dipole-dipole interactions. Its nitrogen atom also provides an additional site for protonation.

-

Hydrochloride Salt: Formed by the protonation of one or both basic nitrogen atoms (piperidine and/or pyridine) with hydrochloric acid. This modification is critical for modulating the compound's physicochemical properties.

Physicochemical and Chemical Properties

Direct experimental data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is limited. The following properties are a consolidation of available data for the free base and predicted characteristics for the hydrochloride salt based on well-understood chemical principles and data from analogous structures.

Properties of the Free Base: 4-(Pyridin-2-yl)piperidin-4-ol

| Property | Value / Description | Source / Rationale |

| CAS Number | 50461-56-8 | Chemical Catalogs |

| Molecular Formula | C₁₀H₁₄N₂O | Chemical Catalogs |

| Molecular Weight | 178.23 g/mol | Calculated |

| Appearance | White crystalline powder | Vendor Information |

| Purity | ≥ 95% (by NMR) | Vendor Information |

| Storage Conditions | 0-8 °C, Inert Atmosphere | Recommended for tertiary amines and alcohols to prevent degradation. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. | Inferred from structural analogs like 4-(4-Chlorophenyl)piperidin-4-ol.[1] |

Predicted Properties of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve handling and bioavailability.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₀H₁₅ClN₂O (Monohydrochloride) or C₁₀H₁₆Cl₂N₂O (Dihydrochloride) | Depending on whether one or both nitrogen atoms are protonated. |

| Molecular Weight | 214.69 g/mol (Monohydrochloride) or 251.15 g/mol (Dihydrochloride) | Calculated |

| Melting Point | Significantly higher than the free base; expected to be a sharp melting point >150 °C. | Salt formation increases lattice energy. For comparison, the melting point of 4-(4-Chlorophenyl)piperidin-4-ol is 139-141 °C.[2] |

| Solubility | High solubility in water and lower alcohols (methanol, ethanol). Low solubility in non-polar organic solvents (e.g., hexanes, diethyl ether). | The ionic character of the salt form dramatically increases polarity and solubility in polar protic solvents. |

| Stability | Generally more stable as a solid and less prone to air oxidation compared to the free base. Should be stored in a dry environment as it may be hygroscopic.[3] | Salt formation reduces the reactivity of the free amine. |

| pKa | The piperidine nitrogen pKa is expected to be in the range of 8.5-9.5. The pyridine nitrogen pKa is approximately 5.2. The hydrochloride salt will exist in its protonated form in neutral and acidic solutions. | Based on typical pKa values for piperidines and pyridines. |

Synthesis and Purification

A robust and scalable synthesis is paramount for the utility of any chemical building block. While specific literature for the title compound is sparse, a logical and field-proven synthetic strategy involves the nucleophilic addition of a pyridyl organometallic reagent to a protected 4-piperidone, followed by deprotection and salt formation.

Proposed Synthetic Workflow

The following multi-step synthesis is designed for high yield and purity, utilizing common and well-documented reactions in organic chemistry.

Caption: Proposed multi-step synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.

Detailed Experimental Protocol

Expertise & Causality: This protocol employs the tert-butyloxycarbonyl (Boc) group for nitrogen protection. The Boc group is chosen for its stability under the strongly basic/nucleophilic conditions of the subsequent Grignard or lithiation reaction and its facile removal under acidic conditions, which conveniently leads directly to the desired hydrochloride salt.

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Rationale: The secondary amine of the starting 4-piperidone is acidic and would quench the organometallic reagent in Step 3. Protection is therefore mandatory.

-

Procedure:

-

To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine (TEA) or sodium hydroxide (2.5 equiv) at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup: separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be used directly or purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-piperidone as a white solid.[4]

-

Step 2: Preparation of 2-Lithiopyridine

-

Rationale: 2-Lithiopyridine is a potent nucleophile capable of adding to the ketone of N-Boc-4-piperidone. It is generated in situ from 2-bromopyridine.

-

Procedure (under inert atmosphere - Argon or Nitrogen):

-

Dissolve 2-bromopyridine (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.[5]

-

Step 3: Nucleophilic Addition to form tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

-

Rationale: This is the key C-C bond-forming step, creating the desired tertiary alcohol.

-

Procedure (under inert atmosphere):

-

To the freshly prepared 2-lithiopyridine solution at -78 °C, add a solution of N-Boc-4-piperidone (0.9 equiv) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected product.

-

Step 4: Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step removes the Boc protecting group and simultaneously forms the hydrochloride salt in a single, efficient operation.

-

Procedure:

-

Dissolve the purified Boc-protected intermediate (1.0 equiv) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether (a significant excess, e.g., 5-10 equiv) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.[1]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as a solid.

-

Analytical Characterization and Spectral Data

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The hydrochloride salt form will influence the chemical shifts, particularly for protons and carbons near the protonated nitrogen atoms. Spectra are typically recorded in D₂O or DMSO-d₆.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Pyridine Protons (4H): A set of four aromatic protons, likely appearing as complex multiplets between δ 7.5 and 8.7 ppm. The proton ortho to the pyridine nitrogen will be the most downfield.

-

Piperidine Protons (8H): These will appear as complex, overlapping multiplets in the aliphatic region, likely between δ 1.5 and 3.5 ppm. Protons alpha to the protonated piperidine nitrogen will be shifted downfield.

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration and temperature-dependent.

-

N-H Protons (1-2H): Very broad signals due to proton exchange, often difficult to observe.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Pyridine Carbons (5C): Signals in the aromatic region (δ 120-160 ppm). The carbon attached to the piperidine ring will be significantly downfield.

-

Piperidine Carbons (5C):

-

C4 (quaternary carbon): A signal around δ 70-80 ppm, attached to both the hydroxyl and pyridine groups.

-

Other piperidine carbons: Signals in the aliphatic region (δ 25-50 ppm). Carbons alpha to the nitrogen will be deshielded.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is ideal.

-

Expected Observation: The mass spectrum will show the molecular ion peak for the free base [M+H]⁺ at m/z 179.11. The presence of the hydrochloride is inferred from other data, as the chloride ion is not typically observed in positive mode ESI.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Key Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.

-

N-H Stretch: A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺).

-

C=N and C=C Stretches: Sharp peaks in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹.

-

Applications in Medicinal Chemistry and Drug Development

The 4-aryl-4-hydroxypiperidine motif is a well-established pharmacophore in medicinal chemistry. The title compound, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, serves as a versatile intermediate for creating libraries of compounds for screening and as a core scaffold for rational drug design.

Logical Relationships in Drug Design

Caption: Relationship between the core scaffold, its functional groups, and potential therapeutic applications.

Role as a Pharmaceutical Intermediate

The true value of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride lies in its potential for derivatization. The secondary amine of the piperidine ring is a prime handle for introducing a wide variety of substituents (R¹ in the diagram above) to explore structure-activity relationships (SAR).

-

Neurological Disorders: Analogs of 4-aryl-4-hydroxypiperidines are known to interact with central nervous system (CNS) targets. The pyridine ring can act as a bioisostere for a phenyl ring, but with altered electronics and solubility, making it a valuable modification in the design of agents for psychiatric and neurodegenerative diseases.

-

Enzyme Inhibition: The rigid scaffold can position functional groups to interact with the active sites of enzymes, making it a candidate for developing inhibitors for various therapeutic areas.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for analogous compounds provides a useful guide.

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a chemical entity of significant interest to the medicinal chemistry community. While direct experimental data is not widely published, its properties and behavior can be reliably predicted based on its structure and comparison to well-characterized analogs. The synthetic protocol detailed herein offers a logical and robust pathway to access this valuable building block. Its structural features—a tertiary alcohol, a conformationally restrained piperidine ring, and an aromatic pyridine moiety—make it an attractive scaffold for the design and synthesis of new chemical entities targeting a range of biological targets, particularly within the central nervous system. As with any novel compound, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource for researchers looking to explore the potential of this promising heterocyclic compound.

References

Please note: Direct references for the title compound are scarce. Many citations refer to analogous compounds from which properties and procedures have been inferred.

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.Chemical & Pharmaceutical Bulletin, 53(1), 64-66 (2005). [URL: https://pubmed.ncbi.nlm.nih.gov/15635181/]

- Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.Organic & Biomolecular Chemistry, 23(7), 1644-1652 (2025). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01807a]

- Safety Data Sheet for N-BOC-4-Hydroxypiperidine. Thermo Fisher Scientific. (2025).

- Material Safety Data Sheet for 4-Piperidinopiperidine. Santa Cruz Biotechnology.

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction.RSC Advances, (2025). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11281895/]

- 4-(4-Chlorophenyl)piperidin-4-ol Product Information. Guidechem. Provides solubility information for a structural analog. [URL: https://www.guidechem.com/wiki/4-(4-chlorophenyl)piperidin-4-ol-cas-39512-49-7.html]

- Synthesis routes of 4-Hydroxypiperidine hydrochloride. Benchchem. Provides synthetic context for related compounds. [URL: https://www.benchchem.com/synthesis-route/4-Hydroxypiperidine%20hydrochloride]

- 4-(4-Chlorophenyl)piperidin-4-ol Product Information.Provides physical properties for a structural analog.

- 4-Hydroxypiperidine Product Information. ChemicalBook. Provides physical properties for a parent structure. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0157139_EN.htm]

- 4-(4-Chlorophenyl)piperidin-4-ol Product Information.Provides physical properties for a structural analog.

- 4-(4-Chlorophenyl)-4-piperidinol Product Information. Chemsrc. Provides physical properties for a structural analog. [URL: https://www.chemsrc.com/en/cas/39512-49-7_843454.html]

- 2-Lithiopyridine | Request PDF. ResearchGate. Discusses the generation and reactivity of 2-lithiopyridine. [URL: https://www.

- US Patent 3845062A: 4-hydroxy-piperidine derivatives and their preparation. Google Patents. Provides examples of piperidine synthesis. [URL: https://patents.google.

- Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange.PubMed, (2001). [URL: https://pubmed.ncbi.nlm.nih.gov/11754546/]

- 4-Piperidinol hydrochloride 1H NMR Spectrum. SpectraBase. Provides spectral data for a related compound. [URL: https://spectrabase.com/spectrum/EzJ4GmuYxOR]

- 2-Lithiopyridine.Researcher.Life, (2008). Details preparative methods for 2-lithiopyridine. [URL: https://researcher.life/article/2-lithiopyridine-10.1002/047084289x.rl026]

- 4-(4-chlorophenyl)piperidin-4-ol Product Information. Parchem. Provides physical properties for a structural analog. [URL: https://www.parchem.com/chemical-supplier-distributor/4-(4-chlorophenyl)piperidin-4-ol-082103.aspx]

- 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. Comprehensive data for a structural analog. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/38282]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. Describes synthesis of a key intermediate. [URL: https://patents.google.

- 4-Hydroxypiperidine Product Information. Sigma-Aldrich. Provides data for a parent structure. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/128775]

- 39512-49-7 | 4-(4-Chlorophenyl)piperidin-4-ol. BLDpharm. Vendor information for an analog. [URL: https://www.bldpharm.com/products/39512-49-7.html]

- Piperidine Synthesis. DTIC. Review of synthetic methods for piperidines. [URL: https://apps.dtic.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.Journal of the Indian Chemical Society, (2021).

- 4-(4-Chlorophenyl)piperidin-4-ol: Synthesis, Specifications, and Supply Chain Reliability.A discussion on a key analog.

- N-Boc-4-piperidone. Cayman Chemical. Information on a key synthetic precursor. [URL: https://www.caymanchem.com/product/41652/n-boc-4-piperidone]

- 4-(4-Chlorophenyl)Piperidin-4-Ol. AA Blocks. Vendor information for an analog. [URL: https://www.aablocks.com/product/39512-49-7.html]

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Details reductive amination of N-Boc-4-piperidone. [URL: https://apps.dtic.mil/sti/pdfs/AD1199320.pdf]

- Piperidin-4-ol. PubChem. Compound information for the parent alcohol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79341]

- 4-Piperidinol, 2,2,6,6-tetramethyl- Mass Spectrum. NIST WebBook. Spectral data for a related compound. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2403-88-5&Type=MASS&Index=1#MASS]

- Piperidine 1H NMR spectrum. ChemicalBook. Spectral data for the parent heterocycle. [URL: https://www.chemicalbook.com/SpectrumEN_110-89-4_1HNMR.htm]

- 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR].

- 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Data for a related pyridine-piperidine compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10892005]

Sources

- 1. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 3. Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. The core of this document focuses on the detailed mechanistic understanding and practical execution of the Grignard reaction between a 2-pyridyl organometallic species and a protected 4-piperidone derivative, which stands as the most prevalent and efficient route. Further sections elaborate on precursor synthesis, reaction optimization, and the final deprotection and salt formation steps. This guide is intended to serve as an authoritative resource for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and actionable experimental protocols.

Introduction and Strategic Importance

The piperidine scaffold is a privileged structure in drug design, appearing in a multitude of approved pharmaceuticals. The incorporation of a 2-pyridyl moiety at the 4-position of a 4-hydroxypiperidine core introduces a key hydrogen bond acceptor and a site for potential coordination with biological targets. This structural motif is of significant interest in the development of novel therapeutics targeting a variety of receptors and enzymes. Consequently, a robust and scalable synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is of paramount importance for advancing drug discovery programs.

Retrosynthetic Analysis and Key Synthesis Strategies

A retrosynthetic analysis of the target molecule reveals a primary disconnection at the C4-carbon of the piperidine ring and the C2-carbon of the pyridine ring. This bond is ideally formed through a nucleophilic addition of a 2-pyridyl organometallic reagent to a suitable 4-piperidone electrophile. This approach forms the basis of the most widely adopted synthetic strategy.

The Grignard Approach: A Mainstay in Synthesis

The Grignard reaction is a powerful and versatile tool for carbon-carbon bond formation. In the context of synthesizing 4-(Pyridin-2-yl)piperidin-4-ol, this involves the reaction of a 2-pyridyl Grignard reagent with a protected 4-piperidone derivative. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions, such as the Grignard reagent acting as a base to deprotonate the N-H group.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, with explanations for the choice of reagents and conditions.

Preparation of the 2-Pyridyl Grignard Reagent

The formation of 2-pyridylmagnesium bromide is the initial and critical step. This is typically achieved by reacting 2-bromopyridine with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).[1]

Reaction:

2-Bromopyridine + Mg → 2-Pyridylmagnesium bromide

Mechanism: The reaction proceeds via a single electron transfer (SET) mechanism from the magnesium metal to the 2-bromopyridine.[2][3]

Key Experimental Considerations:

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF solvates the Grignard reagent, stabilizing it and preventing aggregation.[1] |

| Initiation | Iodine crystal, gentle heating | A small crystal of iodine can be added to activate the magnesium surface. Gentle warming may be necessary to initiate the reaction.[1] |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive towards moisture and oxygen.[1] |

| Temperature | Gentle reflux | The reaction is typically exothermic and maintaining a gentle reflux indicates a controlled reaction rate. |

Synthesis of N-Protected 4-Piperidone

A variety of protecting groups can be employed for the piperidine nitrogen. The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal. A common and effective protecting group is the benzyl group, leading to the use of 1-benzyl-4-piperidone. The synthesis of 1-benzyl-4-piperidone can be achieved through a multi-step process starting from benzylamine and methyl acrylate.[4]

The Grignard Addition Reaction

The core carbon-carbon bond-forming step involves the nucleophilic addition of the freshly prepared 2-pyridylmagnesium bromide to the N-protected 4-piperidone.

Reaction:

2-Pyridylmagnesium bromide + 1-Benzyl-4-piperidone → 1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Caption: Mechanism of the Grignard addition to 1-benzyl-4-piperidone.

Key Experimental Considerations:

| Parameter | Recommended Condition | Rationale |

| Temperature | 0 °C to room temperature | The addition of the piperidone to the Grignard reagent is typically performed at a low temperature to control the exothermic reaction and minimize side reactions. |

| Workup | Saturated aqueous NH₄Cl | A mild acidic workup with ammonium chloride is often preferred to quench the reaction and protonate the alkoxide without causing degradation of the product. |

| Purification | Column chromatography | The crude product is often purified by column chromatography on silica gel to remove unreacted starting materials and byproducts. |

Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the N-protecting group and the formation of the hydrochloride salt.

3.4.1. Deprotection of the Benzyl Group

In the case of a benzyl protecting group, hydrogenolysis is a common and effective deprotection method. This involves reacting the N-benzylated intermediate with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon).

Reaction:

1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol + H₂ (Pd/C) → 4-(Pyridin-2-yl)piperidin-4-ol + Toluene

3.4.2. Hydrochloride Salt Formation

The free base, 4-(Pyridin-2-yl)piperidin-4-ol, is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or 1,4-dioxane.[5]

Reaction:

4-(Pyridin-2-yl)piperidin-4-ol + HCl → 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride

The resulting hydrochloride salt usually precipitates from the solution and can be collected by filtration.

Alternative Synthetic Approaches

While the Grignard approach is the most common, other methods for the synthesis of 2-substituted pyridines exist and could potentially be adapted. These include:

-

Reactions of Pyridine N-oxides: Pyridine N-oxides are more reactive towards nucleophiles than pyridine itself. The addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines.[6][7][8]

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki or Negishi couplings could be employed to form the bond between the pyridine and piperidine rings, although this would require different starting materials.

Safety and Handling

The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride involves the use of hazardous materials.

-

Grignard Reagents: Are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from sources of moisture.[1]

-

Solvents: Anhydrous ethereal solvents like THF and diethyl ether are highly flammable.

-

Hydrogen Gas: Is highly flammable and explosive. Hydrogenation reactions should be carried out in a well-ventilated fume hood with appropriate safety precautions.

A thorough risk assessment should be conducted before undertaking any of the described procedures.

Conclusion

The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a well-established process, with the Grignard reaction between 2-pyridylmagnesium bromide and a protected 4-piperidone being the most efficient and widely used method. A careful understanding of the reaction mechanisms, optimization of reaction conditions, and adherence to safety protocols are essential for the successful and safe synthesis of this important building block for drug discovery. This guide provides the necessary theoretical framework and practical considerations to enable researchers to confidently approach the synthesis of this valuable compound.

References

-

Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

-

Sci-Hub. (n.d.). Synthesis of 2-Substituted Pyridines from N-Oxides and Grignard Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]

- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155. [Link]

-

Semantic Scholar. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]

-

PubMed. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 4-hydroxypiperidines.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol: Synthesis, Specifications, and Supply Chain Reliability. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 3. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. While direct experimental data on this specific molecule is not extensively available in current literature, its distinct structural features—a 4-hydroxypiperidine scaffold linked to a 2-substituted pyridine ring—allow for a scientifically grounded exploration of its likely pharmacological activities. This document synthesizes information from extensive research on structurally analogous compounds to propose and detail the most probable biological targets and signaling pathways.

Introduction to the Pharmacophore

The chemical architecture of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride presents a compelling case for its potential as a modulator of central nervous system (CNS) targets. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological receptors.[1] The 4-hydroxypiperidine moiety, in particular, is a well-established pharmacophore found in numerous CNS-active agents, including antipsychotics and analgesics.[2][3] The presence of a pyridine ring at the 4-position introduces a heteroaromatic element that can significantly influence receptor binding affinity and selectivity through various non-covalent interactions.[4]

This guide will delve into the putative mechanisms of action of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, focusing on its potential interactions with key neurotransmitter systems implicated in psychiatric and pain disorders. We will explore the structural basis for these hypothesized actions and provide detailed experimental protocols to facilitate the validation of these claims.

Hypothesized Mechanisms of Action

Based on a thorough analysis of structure-activity relationships (SAR) of analogous compounds, we propose two primary, and not mutually exclusive, mechanisms of action for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride:

-

Antipsychotic Activity via Dopamine and Serotonin Receptor Modulation

-

Analgesic Activity through Opioid Receptor Interaction

Putative Antipsychotic Activity: A Focus on Dopamine and Serotonin Receptors

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone of many typical and atypical antipsychotic drugs.[5] These agents primarily exert their therapeutic effects by modulating the activity of dopamine D2 and serotonin 5-HT2A receptors in the brain.[6]

The structural similarity of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride to known dopamine receptor antagonists, such as haloperidol, suggests a high probability of affinity for dopamine receptors, particularly the D2 and D4 subtypes.[7][8] The nitrogen atom in the piperidine ring, which would be protonated at physiological pH, is crucial for forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of dopamine receptors. The pyridine ring can engage in aromatic or hydrogen bonding interactions within the receptor's binding pocket, contributing to both affinity and selectivity.[4]

Atypical antipsychotics are distinguished by their dual antagonism of D2 and 5-HT2A receptors, a profile that is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[6] The 4-aryl-piperidine moiety is also a common feature in ligands with high affinity for various serotonin receptor subtypes.[9] It is plausible that the pyridyl group in our compound of interest could confer significant affinity for the 5-HT2A receptor, potentially leading to a favorable D2/5-HT2A affinity ratio characteristic of atypical antipsychotics. Modulation of other serotonin receptors, such as 5-HT4 or 5-HT6, could also contribute to its overall pharmacological profile, potentially influencing cognitive and anxiolytic effects.[1][10][11]

Proposed Signaling Pathway for Antipsychotic Action

Caption: Putative antagonism of D2 and 5-HT2A receptors.

Postulated Analgesic Activity: Targeting Opioid Receptors

The 4-aryl-4-hydroxypiperidine scaffold is also a key structural motif in a class of potent opioid analgesics.[2] The substitution pattern on the 4-aryl ring and the N-substituent of the piperidine ring are critical determinants of affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).[12][13]

It is conceivable that 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride could exhibit affinity for one or more of these opioid receptors, thereby mediating an analgesic effect. The nitrogen atom of the pyridine ring could potentially form additional interactions within the opioid receptor binding site, influencing its pharmacological profile. The analgesic properties of some piperidine derivatives have been demonstrated in preclinical models.[3][14][15][16]

Proposed Interaction at the Opioid Receptor

Caption: Hypothesized binding to the μ-opioid receptor.

Synthesis and Physicochemical Properties

A plausible synthetic route for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride would likely involve the reaction of a protected 4-piperidone with 2-lithiopyridine or a similar organometallic pyridine derivative, followed by deprotection and salt formation.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.69 g/mol |

| Predicted LogP | 1.5 - 2.5 |

| Predicted pKa | 8.5 - 9.5 (piperidine N) |

| Predicted Solubility | Soluble in water |

Experimental Protocols for Mechanism of Action Validation

To empirically validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of the compound for its putative targets.

Protocol: Radioligand Competition Binding Assay

-

Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D4, 5-HT2A, μ-opioid).[6]

-

Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A, [³H]-DAMGO for μ-opioid) and varying concentrations of the test compound (4-(Pyridin-2-yl)piperidin-4-ol hydrochloride).

-

Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Workflow for In Vitro Binding Assay

Caption: Workflow for radioligand binding assay.

In Vivo Behavioral Assays

These assays are crucial for assessing the functional consequences of receptor binding in a whole animal model.

Protocol: Conditioned Avoidance Response (CAR) in Rats

-

Training: Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).

-

Drug Administration: Administer various doses of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride or a vehicle control to the trained rats.

-

Testing: After a set pre-treatment time, place the rats back in the shuttle box and present the conditioned stimulus.

-

Data Collection: Record the number of successful avoidances (moving during the conditioned stimulus) and escapes (moving during the unconditioned stimulus).

-

Analysis: A selective reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Protocol: Tail-Flick Test in Mice

-

Baseline Measurement: Measure the baseline latency for each mouse to flick its tail away from a focused beam of radiant heat.

-

Drug Administration: Administer various doses of the test compound or a vehicle control.

-

Post-treatment Measurement: At various time points after drug administration, re-measure the tail-flick latency.

-

Data Analysis: An increase in the tail-flick latency compared to baseline and the vehicle-treated group indicates an analgesic effect.

Conclusion and Future Directions

The structural features of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride strongly suggest that it is a promising candidate for CNS drug discovery, with putative mechanisms of action centered on the modulation of dopamine, serotonin, and/or opioid receptors. The proposed antipsychotic and analgesic activities are based on a solid foundation of structure-activity relationships established for analogous compounds.

Future research should focus on the empirical validation of these hypotheses through the experimental protocols detailed in this guide. A comprehensive in vitro pharmacological profiling against a broad panel of CNS receptors and transporters is warranted to fully elucidate its selectivity profile. Subsequent in vivo studies in relevant animal models of psychosis and pain will be critical in determining its therapeutic potential. Furthermore, elucidation of its pharmacokinetic and metabolic profile will be essential for its development as a clinical candidate.

References

- Chen, X., et al. (2018). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 61(21), 9579-9592.

- Rowley, M., et al. (1998). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 41(19), 3595-3603.

- Saify, Z. S., et al. (2007). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Letters in Drug Design & Discovery, 4(6), 443-447.

- Mattioli, E. J., et al. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 24(11), 2145.

- Leopoldo, M., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 62(23), 10566-10597.

- Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(4), 804-809.

- Dalton, J. T., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3472.

- Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1300, 137255.

- Cignarella, G., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3020-3024.

- Meneses, A., & Perez-Garcia, G. (2021). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International Journal of Molecular Sciences, 22(9), 4836.

- Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(22), 4467-4484.

- Maillet, C., et al. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International Journal of Molecular Sciences, 25(9), 4985.

- Saeed, A., et al. (2017). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1845-1850.

- Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.

- Cignarella, G., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3015-3019.

- Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.

- Fry, E. M. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.

- Ivachtchenko, A. V., et al. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceuticals, 16(2), 241.

- Naseem, H., et al. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 11(08), 080-088.

- Al-Salahi, R., et al. (2014). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472.

- Kim, H. S., et al. (2001). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research, 24(5), 379-386.

- Seeman, P. (2006). Targeting the dopamine D receptor in schizophrenia. Expert Opinion on Therapeutic Targets, 10(4), 515-531.

- Ekins, S., et al. (2002). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Molecular Pharmacology, 61(5), 964-971.

Sources

- 1. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 3. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. longdom.org [longdom.org]

Navigating the Synthesis and Application of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride: A Technical Guide for Drug Development Professionals

For Immediate Release

Core Chemical Attributes and Identification

| Attribute | Information |

| IUPAC Name | 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride |

| Molecular Formula | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.69 g/mol |

| CAS Number | Not explicitly found in public databases. The CAS number for the parent compound, Piperidin-4-ol, is 5382-16-1.[1] |

| Structure | A piperidine ring substituted at the 4-position with a hydroxyl group and a pyridin-2-yl group. The hydrochloride salt is formed by the protonation of the piperidine nitrogen. |

Strategic Synthesis Pathway

The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is predicated on fundamental organic chemistry principles, primarily involving the nucleophilic addition of a pyridyl organometallic reagent to a protected piperidin-4-one precursor. This multi-step process is designed to ensure high yield and purity, critical for its use in further pharmaceutical development.

A plausible and efficient synthetic route commences with a commercially available N-protected piperidin-4-one, such as N-benzyl-4-piperidone. The benzyl group serves as a robust protecting group that can be removed in the final step.

The key transformation involves a Grignard reaction. 2-Bromopyridine is treated with magnesium to form the pyridin-2-ylmagnesium bromide Grignard reagent. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-benzyl-4-piperidone. Subsequent acidic workup yields N-benzyl-4-(pyridin-2-yl)piperidin-4-ol.

The final steps involve deprotection of the piperidine nitrogen and salt formation. The benzyl group is typically removed via catalytic hydrogenation. The resulting 4-(Pyridin-2-yl)piperidin-4-ol is then treated with hydrochloric acid to afford the stable and more readily handled hydrochloride salt.

Figure 1: Proposed synthetic workflow for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.

Experimental Protocol: A Step-by-Step Methodology

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromopyridine in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, yielding a solution of pyridin-2-ylmagnesium bromide.

-

Nucleophilic Addition: The solution of N-benzyl-4-piperidone in anhydrous THF is cooled in an ice bath. The prepared Grignard reagent is then added slowly to the cooled solution. The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-benzyl-4-(pyridin-2-yl)piperidin-4-ol. This intermediate can be purified by column chromatography.

-

Deprotection: The purified intermediate is dissolved in a suitable solvent like methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation at atmospheric or elevated pressure. Upon completion, the catalyst is removed by filtration through Celite.

-

Salt Formation: The filtrate containing the free base, 4-(Pyridin-2-yl)piperidin-4-ol, is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol). The resulting precipitate, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key anchoring point for various substituents.

Piperidin-4-one and its derivatives are versatile intermediates in the synthesis of a wide range of pharmacologically active compounds, including those with anticancer and anti-HIV properties.[3][4] The introduction of a hydroxyl group at the 4-position, as seen in 4-hydroxypiperidine, provides an additional site for hydrogen bonding and can be a crucial element for receptor binding.[5]

Potential Pharmacological Applications: An Outlook

While specific pharmacological data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is not extensively documented, the structural motifs present suggest several promising avenues for investigation.

Central Nervous System (CNS) Activity

The 4-hydroxypiperidine core is a key feature in compounds designed to target CNS receptors. For instance, derivatives of 4-hydroxypiperidine have been explored as potent antagonists of the histamine H3 receptor, a target for treating cognitive disorders.[5][6] The pyridine moiety is also a common feature in CNS-active drugs. The combination of these two pharmacophores in 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride makes it a compelling candidate for screening against a variety of CNS targets.

Figure 2: Potential therapeutic applications and molecular targets for compounds based on the 4-(Pyridin-2-yl)piperidin-4-ol scaffold.

Other Therapeutic Areas

The versatility of the piperidine scaffold extends beyond CNS applications. Substituted piperidines are integral to drugs for a wide range of conditions, including cardiovascular diseases, infectious diseases, and oncology. The unique electronic and steric properties conferred by the pyridyl substituent in 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride could lead to novel interactions with various biological targets, warranting its inclusion in diverse screening libraries.

Conclusion and Future Directions

4-(Pyridin-2-yl)piperidin-4-ol hydrochloride represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established and scalable chemical transformations. The convergence of the pharmacologically significant 4-hydroxypiperidine and pyridine moieties within a single molecule makes it a high-value candidate for drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive pharmacological profiling to unlock its therapeutic potential.

References

- This reference is not available.

- This reference is not available.

-

Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, J., & Sinha, S. (2010). Piperidin-4-one: the potential pharmacophore. PubMed, 20(1), 1-13. Retrieved from [Link]

- This reference is not available.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

- This reference is not available.

-

Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

-

Van der Schyf, C. J., & Geldenhuys, W. J. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]

-

Adamska, K., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 24(15), 2795. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

Sources

- 1. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

The Strategic Evolution of a Privileged Scaffold: A Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride Analogs

Foreword: Beyond the Core Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures, such as the pyridinylpiperidine core, demonstrate a remarkable capacity to interact with a diverse range of biological targets, forming the foundation for numerous therapeutic agents.[1][2] The compound 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride represents a quintessential example of such a starting point. Its rigid piperidine ring, coupled with the hydrogen-bonding capabilities of the hydroxyl group and the versatile coordination chemistry of the pyridine moiety, provides a rich canvas for synthetic exploration.

This guide moves beyond a simple catalog of derivatives. It is designed for the bench scientist and drug development professional, offering an in-depth analysis of the strategic design, synthesis, and evaluation of structural analogs of 4-(Pyridin-2-yl)piperidin-4-ol. We will dissect the causal relationships between structural modifications and pharmacological outcomes, present validated synthetic protocols, and outline a logical screening funnel for identifying promising lead candidates. Every assertion is grounded in verifiable, authoritative sources to ensure the highest degree of scientific integrity.

The 4-(Pyridin-2-yl)piperidin-4-ol Core: A Baseline for Innovation

Before modifying a scaffold, it is imperative to understand its intrinsic properties. The 4-(Pyridin-2-yl)piperidin-4-ol moiety is a tertiary alcohol. The piperidine ring typically adopts a chair conformation, placing the hydroxyl and pyridine groups in sterically defined positions. The pyridine ring acts as a hydrogen bond acceptor and can participate in π-stacking interactions, while the piperidine nitrogen provides a basic handle that is often protonated at physiological pH, enhancing aqueous solubility.[3]

This core has been identified as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of neuropharmacology.[4] Its structural features allow it to serve as a template for ligands targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

Rational Analog Design: A Multi-pronged Approach

The systematic modification of a lead compound is the cornerstone of medicinal chemistry. For the 4-(Pyridin-2-yl)piperidin-4-ol scaffold, we can logically categorize analog design into three primary vectors: modification of the pyridine ring, functionalization of the piperidine ring, and alteration of the 4-hydroxyl group.

Vector 1: Pyridine Ring Modification & Bioisosteric Replacement

The pyridine ring is a frequent target for modification to modulate potency, selectivity, and pharmacokinetic properties.

-

Rationale: Introducing substituents onto the pyridine ring can alter its electronic properties, steric profile, and hydrogen-bonding capacity. For instance, adding an electron-withdrawing group can modulate the pKa of the pyridine nitrogen, while a bulky substituent can probe steric tolerance in a binding pocket.[5][6]

-

Bioisosterism: A powerful strategy involves the complete replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine, thiazole) or even functionalized phenyl rings.[7][8] A particularly effective bioisosteric replacement for pyridine is the benzonitrile group, where the nitrile can mimic the hydrogen-bond accepting ability of the pyridine nitrogen.[9] This can sometimes improve metabolic stability and alter the compound's interaction with metabolizing enzymes like Cytochrome P450s. Another emerging strategy is the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide, which can enhance activity in certain biological systems.[10][11]

Vector 2: Piperidine Ring Functionalization

The piperidine ring offers multiple sites for modification, each with distinct strategic implications.[12]

-

N-Substitution: The secondary amine of the piperidine is the most readily functionalized position. Alkylation, acylation, or sulfonylation can introduce a vast array of chemical diversity. This position is often critical for extending into solvent-exposed regions of a binding pocket or for introducing functionalities that modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Chiral piperidine scaffolds are particularly valuable as they can enhance biological activity, selectivity, and pharmacokinetic properties while reducing hERG toxicity.[13]

-

C-H Functionalization: More advanced strategies involve the direct, site-selective functionalization of the piperidine ring's C-H bonds.[14] Rhodium-catalyzed C-H insertion, for example, allows for the introduction of substituents at the C2, C3, or C4 positions. The choice of protecting group on the piperidine nitrogen and the specific catalyst can direct the regioselectivity of these reactions, offering precise control over the final structure.[12][14]

Vector 3: Modification of the 4-Hydroxyl Group

The tertiary hydroxyl group is a key pharmacophoric feature, but its modification can unlock new interactions and properties.

-

Esterification and Etherification: Converting the hydroxyl to an ester or ether can mask its hydrogen-bonding capability and increase lipophilicity. This can be a crucial modification to improve blood-brain barrier penetration for CNS-targeted agents. For example, etherification can lead to analogs like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.[15]

-

Replacement/Removal: In some cases, the hydroxyl group may be a liability for metabolic oxidation. Its replacement with a non-oxidizable group, such as a fluoro or methyl group, or its complete removal, can enhance metabolic stability.

Synthesis Methodologies: From Blueprint to Molecule

The successful realization of designed analogs depends on robust and reproducible synthetic protocols. The cornerstone of synthesizing the parent scaffold and many of its analogs is the addition of an organometallic pyridine species to a suitable 4-piperidone precursor.

Core Synthesis: Organometallic Addition to N-Protected-4-Piperidone

This protocol describes a general and reliable method for constructing the 4-(Pyridin-2-yl)piperidin-4-ol core.

Experimental Protocol:

-

Preparation of 2-Lithiopyridine:

-

Rationale: 2-Bromopyridine is used as a precursor for the lithium-halogen exchange reaction, which generates the highly nucleophilic 2-lithiopyridine in situ. This reaction must be conducted at very low temperatures (-78 °C) to prevent decomposition of the organolithium reagent and unwanted side reactions.

-

Procedure: To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.

-

-

Nucleophilic Addition:

-

Rationale: The N-Boc (tert-butyloxycarbonyl) protecting group is commonly used for the piperidone nitrogen. It is stable to the strongly basic conditions of the organolithium reaction but can be easily removed later under acidic conditions.[16] The N-Boc-4-piperidone is added to the pre-formed 2-lithiopyridine solution.

-

Procedure: To the solution of 2-lithiopyridine at -78 °C, add a solution of N-Boc-4-piperidone (0.9 eq) in the same anhydrous solvent dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Rationale: The reaction is quenched with a proton source, typically saturated aqueous ammonium chloride, to neutralize any remaining organolithium species and protonate the resulting alkoxide. Standard extractive workup separates the organic product from inorganic salts.

-

Procedure: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Deprotection and Salt Formation:

-

Rationale: The Boc group is efficiently cleaved using a strong acid, such as HCl in dioxane or trifluoroacetic acid. The resulting free amine is then isolated as the hydrochloride salt, which is typically a stable, crystalline solid suitable for further use or biological testing.

-

Procedure: Dissolve the crude product in a minimal amount of 1,4-dioxane and add a saturated solution of HCl in 1,4-dioxane.[16] Stir at room temperature for 2-4 hours. The product, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, will often precipitate and can be collected by filtration, washed with cold diethyl ether, and dried.

-

-

Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pharmacological Evaluation: A Funnel Approach to Lead Identification

The ultimate goal of analog synthesis is to identify compounds with improved biological activity. A tiered or funnel-based screening approach is an efficient method for evaluating newly synthesized compounds.[17] Many pyridinylpiperidine analogs have shown activity at GPCRs, such as opioid receptors.[18] The following workflow is tailored for identifying and characterizing novel GPCR modulators.

Primary Screening: Binding Affinity

The first step is to determine if the analogs bind to the target of interest. Radioligand competitive binding assays are a robust and high-throughput method for this purpose.[18]

Experimental Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human mu-opioid receptor (hMOR).

-

Materials:

-

Procedure:

-

In a 96-well plate, combine hMOR membranes, [³H]-DAMGO (at a concentration near its Kₑ), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration (e.g., 10 µM) of naloxone.[18]

-

Incubate at room temperature for 120 minutes to allow the binding to reach equilibrium.[18]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

-

Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[18]

-

Secondary Screening: Functional Activity

Compounds that demonstrate significant binding affinity must then be evaluated for their functional effect—are they agonists, antagonists, or allosteric modulators? Cell-based functional assays that measure downstream signaling are essential for this characterization.[19][20]

Workflow for GPCR Functional Characterization

Caption: A tiered screening funnel for GPCR modulator discovery.

Structure-Activity Relationship (SAR) Analysis

The data gathered from these assays allows for the construction of a Structure-Activity Relationship (SAR) table. This is a critical tool for understanding how specific structural changes impact biological activity and for guiding the next round of analog design.[21]

Table 1: Hypothetical SAR Data for 4-(Pyridin-2-yl)piperidin-4-ol Analogs at the Mu-Opioid Receptor

| Analog ID | Modification | Kᵢ (nM) | Functional Activity (EC₅₀/IC₅₀) | Notes |

| Parent | 4-(Pyridin-2-yl)piperidin-4-ol | 250 | Antagonist (IC₅₀ = 500 nM) | Baseline activity |

| A-1 | N-Phenethyl substitution | 15 | Antagonist (IC₅₀ = 30 nM) | Lipophilic N-substituent enhances affinity. |

| A-2 | Pyridine -> 4-Chloropyridine | 180 | Antagonist (IC₅₀ = 350 nM) | Electron-withdrawing group slightly improves affinity. |

| A-3 | 4-OH -> 4-F | >1000 | Inactive | Hydroxyl group is critical for binding. |

| A-4 | Pyridine -> Benzonitrile | 350 | Antagonist (IC₅₀ = 800 nM) | Bioisostere tolerated but less potent. |

Conclusion and Future Directions

The 4-(Pyridin-2-yl)piperidin-4-ol scaffold is a proven starting point for the development of potent and selective pharmacological modulators. Through rational design, guided by principles of bioisosterism and structure-based insights, a diverse array of analogs can be efficiently synthesized. A systematic evaluation workflow, beginning with binding assays and progressing to functional and pharmacokinetic characterization, provides the necessary data to build a robust SAR. This iterative process of design, synthesis, and testing is the engine of modern drug discovery, and it is through the meticulous application of these principles that privileged scaffolds like this one are transformed into life-changing therapeutics. Future efforts will likely focus on applying novel C-H activation chemistries for more diverse piperidine functionalization and exploring a wider range of heterocyclic bioisosteres for the pyridine ring to further optimize potency, selectivity, and drug-like properties.

References

A consolidated list of all sources cited within this guide.

- Mu Opioid Receptor Antagonist In Vitro Binding Assay - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE140-UXLfNzjoUQFqPmnCsAWYLTc0YAhz12LF5HrCNXXvvQxKBzkGY28VTXRoJG7pwmq5UTeNJK8gPq4l4tpNaf74ChVIaX5i848fU4m1a6NKVW-4Gq-UJ9GnSlcqD0NBEUIvYr48YYNDglBtar8xyEanRemBUTW4rlsS357IpVQ3t1wSfEuGTQD9QfwoU2b9hFkgI72pMdObP-EkPhIXh-EQLBnTdHqLn85PEOdUCTzA=]

- Recent progress in assays for GPCR drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG4CWGs-u2YluDRnE3pChBAXEcMdzGTQ6xhh_srJO41BFGDnKKbID3GC1JTnqgiYCTrZ6-g3dAwmZQctNwjVuzyuXl_v7Sqpd9ZvpIo29_qsVwNtMIK9FAhuDEuV-omtaS7Tbiuv_LzjqX2UwjTo35q3HGHmprSplv_qPUseI=]

- Synthetic strategies towards C−H functionalization of piperidines at... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgBp07wMTeKm8_lm6gVUy8BEueZIU5vyFdgRxmREzODKrq-qS55Fza8pcPAUWx8-bvmZBzFyW198qS0YqjCEiVxf6xr4NlhsUPkPz3HX2DQ96erKL6tRwjc-DBHOGTkP4EQqE25thZOGtNTxnCgnJNluzEVM7bBYOLWcm6XX7JkE-oQbgF16stNbPXqhEBtNZZ8dWUMXPeSg3NNkCE55kqjjTiCqx2qQ3KoJR7Ie3eAKNZWxTEd-nIsCsw3SVfD7oH1fZY1Q==]

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ1cUzfvPY5coYCffBfgvSMYaqumlghGr71ol-qoNIowh51l2JxI5Rdh804cEF20mB5_-prOrHnTuvsWfeJr1GC7-3bFX_xhwhFZwjr0XhPQ-cHEibWsWpwmu8Px2fBw26uRz2whXFpnCciII=]

- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn_o44sce2XGEgOac9z_1mVhGlMAxsDP0usQmrTza5xE2eHydHMrpUOFwvK64e5H70OuY_ZHYYEDSfqW6JXsP4o419z2C5pf1llFqKNUGO0FC9MVbKRR74xW5wMS2BdsfYWAL368A72urojDA=]

- Recent progress in assays for GPCR drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35816640/]

- Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals. [URL: https://auctoresonline.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00245g]

- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7118318/]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.mdpi.com/1422-0067/24/3/2937]

- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/ob/c4ob02509a]

- Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4523910/]

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [URL: https://www.mdpi.com/1420-3049/28/19/6932]

- The value of GPCR cell-based assays in drug discovery. [URL: https://www.drugtargetreview.com/webinar/182094/the-value-of-gpcr-cell-based-assays-in-drug-discovery/]

- The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate. [URL: https://www.researchgate.net/figure/The-ring-replacement-of-pyridines-into-benzonitriles-a-The-bioisosteric_fig1_349383617]

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - Research journals - PLOS. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0197734]

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5967822/]